Home > Products > Screening Compounds P95575 > TIE-2 and Aurora inhibitor 1
TIE-2 and Aurora inhibitor 1 -

TIE-2 and Aurora inhibitor 1

Catalog Number: EVT-503129
CAS Number:
Molecular Formula: C27H22N6O2
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TIE-2 refers to the Tyrosine Kinase with Immunoglobulin-like and EGF-like domains 2, which plays a critical role in angiogenesis and endothelial cell function. Aurora kinases, particularly Aurora A and Aurora B, are serine/threonine kinases essential for proper mitotic progression. TIE-2 and Aurora inhibitor 1 is classified as a small-molecule inhibitor that selectively targets these kinases, making it a promising candidate for therapeutic development in oncology.

Synthesis Analysis

The synthesis of TIE-2 and Aurora inhibitor 1 involves several key steps that leverage structure-based drug design principles. The design process typically starts with the identification of lead compounds through high-throughput screening or computational modeling.

Key Synthesis Steps:

  1. Initial Compound Design: Utilizing molecular docking studies to identify potential binding sites on the target kinases.
  2. Chemical Modifications: Derivatives of imidazo[4,5-b]pyridine or pyrimidine-based scaffolds are synthesized to enhance specificity towards the target kinases.
  3. Optimization: The synthesized compounds undergo structure-activity relationship studies to optimize potency and selectivity. For example, modifications at specific positions on the scaffold can significantly impact binding affinity and inhibition efficacy.
  4. Characterization: The final compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis

The molecular structure of TIE-2 and Aurora inhibitor 1 typically features a core scaffold that allows for interaction with the ATP-binding sites of the target kinases.

Structural Characteristics:

  • Core Structure: Often based on imidazo[4,5-b]pyridine or pyrimidine derivatives.
  • Functional Groups: Specific substituents are introduced to enhance binding interactions, such as hydrogen bond donors/acceptors that interact with key residues in the active site.
  • Binding Interactions: The compound forms hydrogen bonds with residues like Thr217 in Aurora A, which is critical for selectivity over other isoforms.

Crystallographic studies have provided insights into how these compounds occupy the ATP-binding pocket, revealing interactions that stabilize the inhibitor in its active conformation.

Chemical Reactions Analysis

The chemical reactions involving TIE-2 and Aurora inhibitor 1 primarily focus on its interactions with target kinases:

  1. Inhibition Mechanism: The compound competes with ATP for binding to the kinase active site, effectively blocking phosphorylation processes crucial for cell cycle progression.
  2. Selectivity Studies: Comparative analyses reveal how structural modifications influence selectivity between Aurora A and B isoforms, impacting their respective IC50 values (concentration required to inhibit 50% of enzyme activity).

These reactions are often studied using enzymatic assays to measure inhibition efficacy against different kinase targets.

Mechanism of Action

The mechanism of action for TIE-2 and Aurora inhibitor 1 involves:

  1. Competitive Inhibition: The compound binds to the ATP-binding site of the kinase, preventing ATP from interacting with the enzyme.
  2. Disruption of Kinase Activity: By inhibiting Aurora A, the compound disrupts mitotic processes such as spindle assembly and chromosome alignment, leading to cell cycle arrest.
  3. Impact on Angiogenesis: Inhibition of TIE-2 signaling can affect endothelial cell functions, contributing to anti-angiogenic effects that are beneficial in cancer treatment.

Studies demonstrate that this compound can lead to reduced levels of oncogenic proteins like MYC through downstream signaling inhibition.

Physical and Chemical Properties Analysis

TIE-2 and Aurora inhibitor 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 300-500 g/mol depending on specific derivatives.
  • Solubility: Generally soluble in dimethyl sulfoxide or other organic solvents; aqueous solubility may vary based on functional groups.
  • Stability: Stability studies indicate that these compounds maintain activity under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for assessing pharmacokinetic profiles during drug development.

Applications

TIE-2 and Aurora inhibitor 1 has several scientific applications:

  1. Cancer Therapy: Primarily investigated for its potential use in treating various cancers by targeting aberrant kinase signaling pathways.
  2. Research Tool: Serves as a small-molecule probe to study the functions of Aurora kinases in cellular processes such as mitosis and angiogenesis.
  3. Combination Therapy: Potential use in combination with other therapeutic agents to enhance efficacy against resistant cancer cell lines.

Ongoing research continues to explore its applications across different cancer types, emphasizing its role in precision medicine strategies.

Properties

Product Name

TIE-2 and Aurora inhibitor 1

IUPAC Name

N-[4-[3-(5-amino-1H-pyrazol-4-yl)pyridin-2-yl]oxyphenyl]-2-anilinobenzamide

Molecular Formula

C27H22N6O2

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C27H22N6O2/c28-25-23(17-30-33-25)21-10-6-16-29-27(21)35-20-14-12-19(13-15-20)32-26(34)22-9-4-5-11-24(22)31-18-7-2-1-3-8-18/h1-17,31H,(H,32,34)(H3,28,30,33)

InChI Key

XQKBDZBAHAFWEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.